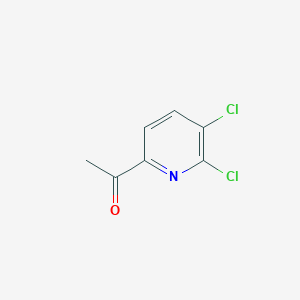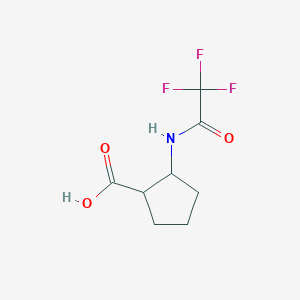
2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H10F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a cyclopentane ring, which is further connected to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with trifluoroacetic anhydride in the presence of a base, followed by the introduction of an amine group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce amine-substituted cyclopentane compounds.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound shares a similar cyclopentane structure but differs in the functional groups attached.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another compound with trifluoromethyl substitution, but with a pyridine ring instead of cyclopentane.
Uniqueness: 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid is unique due to the presence of both trifluoroacetamido and carboxylic acid groups on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H10F3NO3 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
2-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4(5)6(13)14/h4-5H,1-3H2,(H,12,15)(H,13,14) |
Clé InChI |
GRRFLCSUYNSJAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)NC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


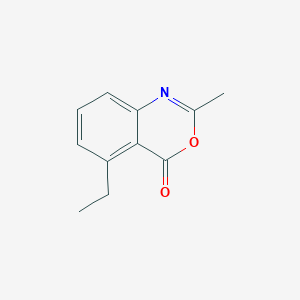



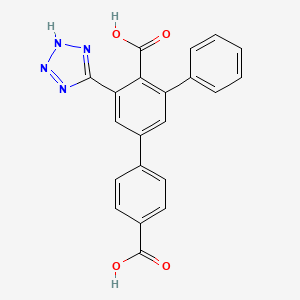
![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)




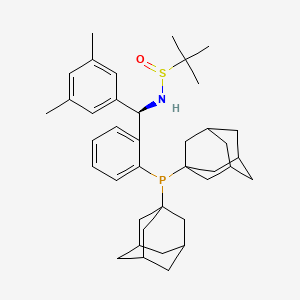
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
